molecular formula C20H25N3O3 B4985082 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine

1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine

Cat. No. B4985082
M. Wt: 355.4 g/mol
InChI Key: MQBSVRXIYXMGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine, also known as ML347, is a small molecule inhibitor that has been developed to target the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in regulating cellular processes such as circadian rhythm, DNA damage response, and Wnt signaling. ML347 has been shown to be a potent and selective inhibitor of CK1δ, making it a valuable tool for studying the function of this kinase in various biological processes.

Mechanism of Action

1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine works by binding to the ATP-binding site of CK1δ, thereby inhibiting its kinase activity. This results in the downstream effects of CK1δ inhibition, such as altered circadian rhythm and Wnt signaling.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various biological systems. For example, this compound has been shown to alter circadian rhythm in mammalian cells, leading to changes in gene expression and physiological processes. This compound has also been shown to inhibit Wnt signaling in various cell types, leading to altered cellular proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine in lab experiments is its high potency and selectivity for CK1δ. This makes it a valuable tool for studying the function of this kinase in various biological processes. However, one limitation of using this compound is that it may have off-target effects on other kinases or cellular processes, which could confound experimental results.

Future Directions

There are several future directions for research involving 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine. One area of interest is the role of CK1δ in cancer, as this kinase has been shown to be dysregulated in various types of cancer. This compound could be used as a tool to investigate the function of CK1δ in cancer cells and to develop new therapies targeting this kinase. Another future direction is the development of more potent and selective CK1δ inhibitors, which could have even greater utility in studying the function of this kinase in various biological processes.

Synthesis Methods

The synthesis of 1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine involves a multi-step process that begins with the reaction of 2-methoxyphenol with 3-chloro-2-pyridinemethanol to form a pyridine ether intermediate. The intermediate is then reacted with piperidine and acetic anhydride to form the final product, this compound. The synthesis has been optimized to produce high yields and purity of the final product.

Scientific Research Applications

1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine has been used extensively in scientific research to study the function of CK1δ in various biological processes. For example, this compound has been used to investigate the role of CK1δ in regulating circadian rhythm in mammalian cells. This compound has also been used to study the function of CK1δ in regulating Wnt signaling, a pathway that is crucial for embryonic development and tissue homeostasis.

properties

IUPAC Name

1-[4-[[2-(2-methoxyphenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-15(24)23-12-9-17(10-13-23)22-14-16-6-5-11-21-20(16)26-19-8-4-3-7-18(19)25-2/h3-8,11,17,22H,9-10,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBSVRXIYXMGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCC2=C(N=CC=C2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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